molecular formula C15H20N2O3 B1421468 N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide CAS No. 1304831-39-7

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide

Cat. No.: B1421468
CAS No.: 1304831-39-7
M. Wt: 276.33 g/mol
InChI Key: YFDNFDPWAUDEQC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a methoxy group attached to the piperidine ring, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced to the piperidine ring through a nucleophilic substitution reaction using methanol and a base such as sodium hydroxide.

    Carboxamidation: The carboxamide functional group is introduced through a reaction with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: It is used as a probe to study molecular interactions and pathways in biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methoxypiperidine-1-carboxamide
  • N-(3-acetylphenyl)-4-methylpiperidine-1-carboxamide
  • N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide

Uniqueness

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an acetylphenyl group and a methoxy group. The presence of these functional groups suggests a diverse range of biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antinociceptive Effects : Potential to alleviate pain through modulation of pain pathways.
  • Antidepressant Activity : Possible influence on neurotransmitter systems related to mood regulation.
  • Anti-inflammatory Properties : May reduce inflammation through inhibition of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with various biological targets, including receptors involved in pain perception and mood regulation.

Research Findings and Case Studies

Several studies have investigated the pharmacological properties of this compound:

  • Antinociceptive Activity :
    • A study evaluated the antinociceptive effects using animal models. Results indicated that the compound significantly reduced pain responses in response to thermal stimuli, suggesting a central mechanism of action .
  • Antidepressant-Like Effects :
    • Research involving behavioral assays demonstrated that this compound exhibited antidepressant-like effects comparable to standard antidepressants in rodent models .
  • Anti-inflammatory Activity :
    • In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating potential applications in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(6-nitropyridin-3-yl)piperidine-4-carbaldehydeNitro group on pyridinePotential anti-cancer activityDifferent functional group positioning
4-[3-(aryloxy)benzylidene]-3-methylpiperidine aryl carboxamideAryloxy substitutionFAAH inhibitionFocus on fatty acid amide hydrolase activity
N-(4-cyano-3-trifluoromethylphenyl)-piperidine derivativesCyano and trifluoromethyl groupsDiverse pharmacological effectsHalogenated substituents enhance lipophilicity

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To better understand the interactions at the molecular level.
  • Clinical Trials : To evaluate therapeutic potential in humans.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11(18)12-4-3-5-13(10-12)16-15(19)17-8-6-14(20-2)7-9-17/h3-5,10,14H,6-9H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDNFDPWAUDEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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